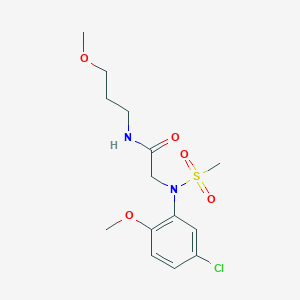![molecular formula C21H17F3N2O3S B4936856 N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide CAS No. 416887-33-7](/img/structure/B4936856.png)
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide
説明
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide, commonly known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTP is a member of the benzamide family and is known for its unique chemical structure, which makes it a promising candidate for various scientific studies.
作用機序
MPTP acts by inhibiting the activity of complex I of the mitochondrial electron transport chain, leading to the formation of reactive oxygen species and the eventual death of dopaminergic neurons. This mechanism of action is similar to that of the pesticide rotenone and is thought to be responsible for the development of Parkinson's disease in animal models.
Biochemical and Physiological Effects
MPTP has been shown to have a number of biochemical and physiological effects. In addition to its role in inducing Parkinson's disease, MPTP has been shown to induce apoptosis in various cell types, including neuronal cells. MPTP has also been shown to cause oxidative stress and inflammation, which may contribute to the development of various diseases.
実験室実験の利点と制限
One of the main advantages of using MPTP in lab experiments is its ability to induce Parkinson's disease in animal models, which allows researchers to study the disease in a controlled environment. However, MPTP is also known to have toxic effects on other cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on MPTP. One area of interest is the development of new drugs that target the mitochondrial electron transport chain and may be useful in the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is the study of the blood-brain barrier and the development of new methods for delivering drugs to the brain. Finally, further research is needed to better understand the biochemical and physiological effects of MPTP and its potential role in the development of various diseases.
合成法
MPTP can be synthesized using a variety of methods, including the reaction of 4-(trifluoromethyl)benzoic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation.
科学的研究の応用
MPTP has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPTP is in the field of neuroscience, where it is used to induce Parkinson's disease in animal models. MPTP is also used in the study of the blood-brain barrier and the development of new drugs for the treatment of brain disorders.
特性
IUPAC Name |
N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c1-14-4-2-3-5-19(14)26-30(28,29)18-12-10-17(11-13-18)25-20(27)15-6-8-16(9-7-15)21(22,23)24/h2-13,26H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZYPBSIXLYMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144743 | |
| Record name | N-[4-[[(2-Methylphenyl)amino]sulfonyl]phenyl]-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[(2-Methylphenyl)amino]sulfonyl]phenyl]-4-(trifluoromethyl)benzamide | |
CAS RN |
416887-33-7 | |
| Record name | N-[4-[[(2-Methylphenyl)amino]sulfonyl]phenyl]-4-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=416887-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[(2-Methylphenyl)amino]sulfonyl]phenyl]-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)



![N-[4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4936800.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)
![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)
![3-[(2-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4936842.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4936851.png)
![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)
